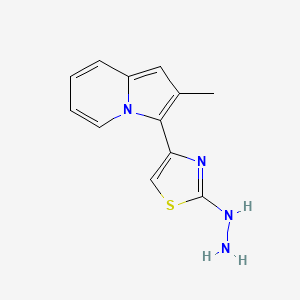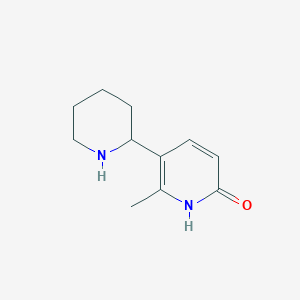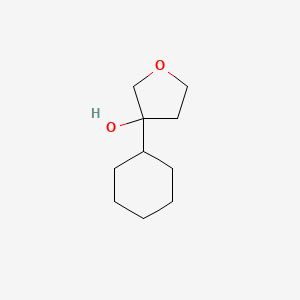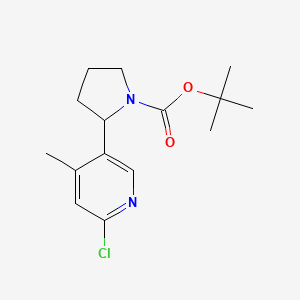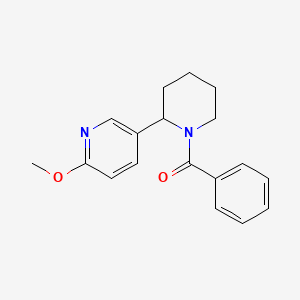
(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a compound that features a piperidine ring substituted with a methoxypyridine and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The methoxypyridine and phenyl groups are introduced through substitution reactions. Common reagents for these reactions include organometallic reagents and catalysts such as palladium.
Coupling Reactions: The final step often involves coupling reactions, such as the Suzuki-Miyaura coupling, to attach the methoxypyridine and phenyl groups to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety.
Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like organolithium compounds and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridine moiety can yield pyridine N-oxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer activity.
Matrine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypyridine moiety, in particular, contributes to its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[2-(6-methoxypyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-11-10-15(13-19-17)16-9-5-6-12-20(16)18(21)14-7-3-2-4-8-14/h2-4,7-8,10-11,13,16H,5-6,9,12H2,1H3 |
InChI Key |
SMVHBKTZQXBVIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


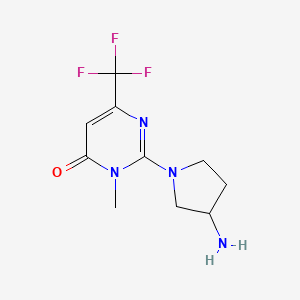
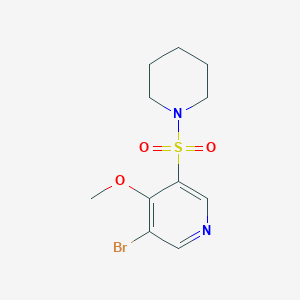

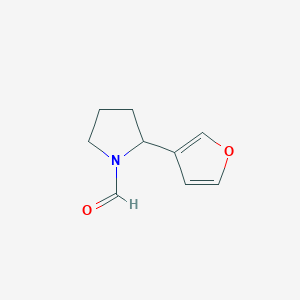
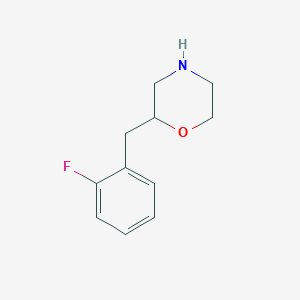
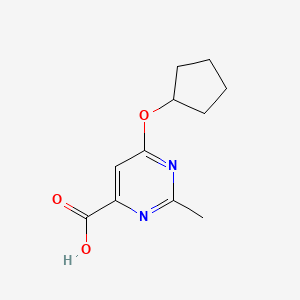
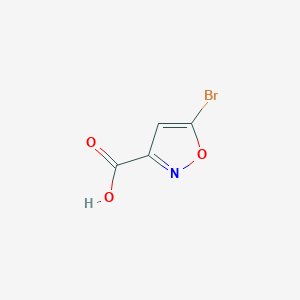
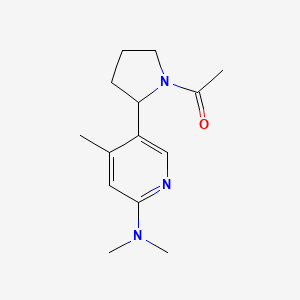
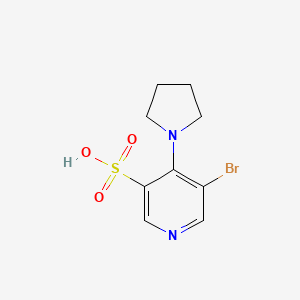
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
